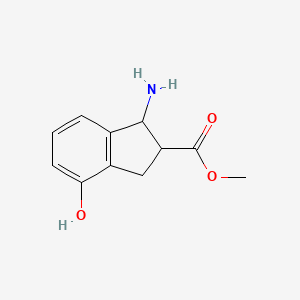![molecular formula C17H19N5O2 B2893701 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 1798032-78-6](/img/structure/B2893701.png)
2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are widely distributed in nature and are found in many natural products, including amino acids, purines, and pyrimidines . They are considered as privileged core skeletons in biologically active compounds and are often used as bioisosteres of natural purines .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazolo[1,5-a]pyrimidines are typically synthesized through a variety of methods . One common method involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be quite complex and are often influenced by the specific substituents on the molecule . The regioselectivity of the reaction can be controlled using different leaving groups .Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , have shown significant potential as antitumor agents . They are considered an important scaffold in medicinal chemistry due to their ability to inhibit various cancer cell lines. The structural motif of pyrazolo[1,5-a]pyrimidine is rigid and planar, which allows for interaction with biological targets in cancer cells .
Enzymatic Inhibitory Activity
These compounds also exhibit enzymatic inhibitory activity . By interfering with the action of certain enzymes, they can disrupt cellular processes that are crucial for the survival of cancer cells. This enzymatic inhibition is a promising route for the development of new cancer therapies .
Organic Synthesis and Functionalization
The compound’s versatility in organic synthesis is noteworthy. It can undergo various synthetic transformations, which improve its structural diversity and enhance its potential applications. This makes it a valuable compound for developing new synthetic routes in organic chemistry .
Photophysical Properties
In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest. These properties can be harnessed for the development of new materials with specific light-absorption or emission characteristics .
Anticancer Activity
Specific derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized with the aim of targeting cancer cells. Some of these derivatives have demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines .
Antiviral and Antimicrobial Activity
Beyond cancer, these compounds have shown potential in combating viral and microbial infections. Their structural similarity to natural purines allows them to mimic biological molecules and interfere with the replication of pathogens .
Neuroprotective Effects
There is emerging evidence that certain pyrazolo[1,5-a]pyrimidine derivatives may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases or acute neurological conditions like ischemic stroke .
Inhibition of Kinases
Kinase inhibition is another area where these compounds show promise. By targeting specific kinases involved in cell signaling pathways, they can modulate cellular functions, which is crucial for both cancer treatment and the understanding of cell biology .
Future Directions
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to interact with phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of lipid kinases that regulate the differentiation, proliferation, migration, and survival of immune cells .
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family are known to interact with their targets by binding to the active site and inhibiting the enzymatic activity . This interaction can lead to changes in cellular signaling pathways, affecting cell proliferation and survival .
Biochemical Pathways
Given the potential interaction with pi3ks , it can be inferred that the compound may affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Pharmacokinetics
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been reported to show slow clearance rate from excretory tissues , which could impact the bioavailability of the compound.
Result of Action
Given the potential interaction with pi3ks , the compound may inhibit cell proliferation and induce cell cycle arrest, potentially leading to apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .
properties
IUPAC Name |
2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-9-15-20-10-13(11-22(15)21-12)5-3-7-18-16(23)14-6-4-8-19-17(14)24-2/h4,6,8-11H,3,5,7H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDBAWLVQZCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)
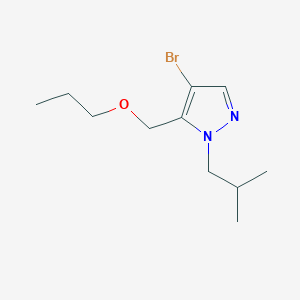

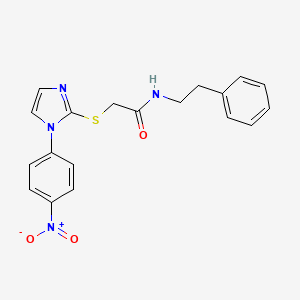
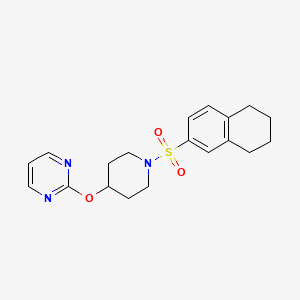
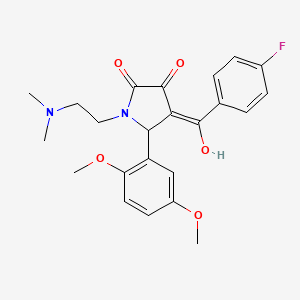

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
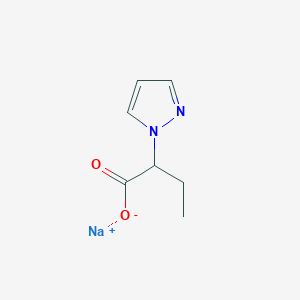
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

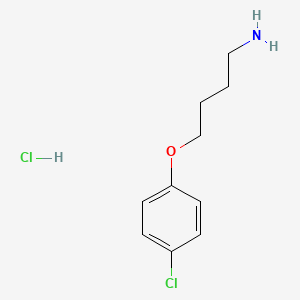
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)
